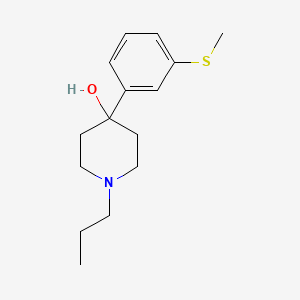
4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine
描述
4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is a chemical compound with the molecular formula C17H25NO3S. This compound is notable for its unique structure, which includes a piperidine ring substituted with a hydroxy group and a 3-methylsulfanylphenyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the 3-Methylsulfanylphenyl Group: This step involves a substitution reaction where a 3-methylsulfanylphenyl group is attached to the piperidine ring. Common reagents for this step include organolithium or Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce other functional groups present.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Organolithium reagents, Grignard reagents, or halogenating agents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the 3-methylsulfanylphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tert-Butyl Ester: Similar structure but with a carboxylic acid ester group.
4-Hydroxy-4-(3-methylsulfanylphenyl)-piperidin-1-carboxylic Acid tBu Ester: Another ester derivative with similar properties.
Uniqueness
4-Hydroxy-4-(3-methylsulfanylphenyl)-1-propylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a 3-methylsulfanylphenyl group makes it a valuable compound for various research applications.
属性
IUPAC Name |
4-(3-methylsulfanylphenyl)-1-propylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS/c1-3-9-16-10-7-15(17,8-11-16)13-5-4-6-14(12-13)18-2/h4-6,12,17H,3,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNWMPRWIIBOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)(C2=CC(=CC=C2)SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652611 | |
| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882737-40-8 | |
| Record name | 4-[3-(Methylsulfanyl)phenyl]-1-propylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
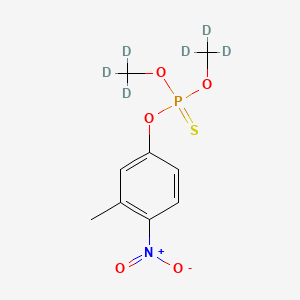
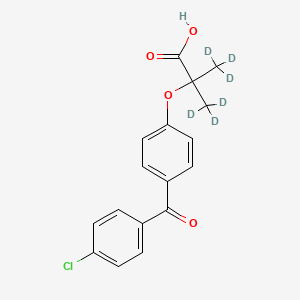

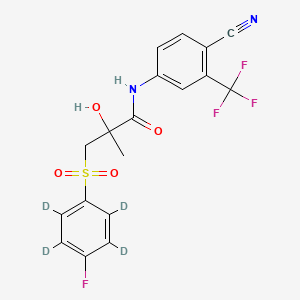

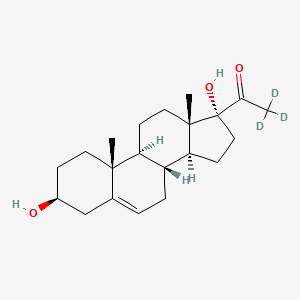
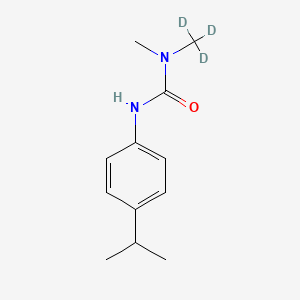
![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
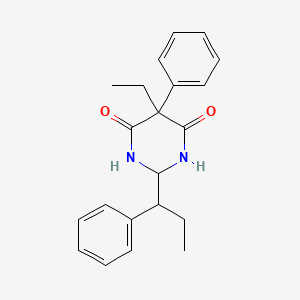
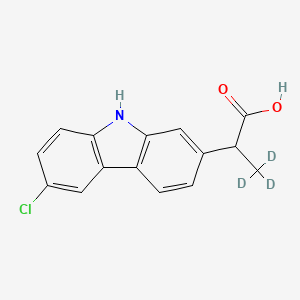
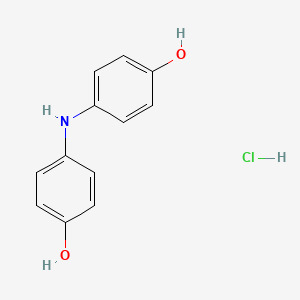
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563019.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B563020.png)
